molecular formula C6H12O B12773016 (R)-3-hydroxy-2-methylpent-1-ene CAS No. 125637-07-2

(R)-3-hydroxy-2-methylpent-1-ene

Cat. No.: B12773016
CAS No.: 125637-07-2
M. Wt: 100.16 g/mol
InChI Key: DHNPVHJGKASNBQ-ZCFIWIBFSA-N
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Description

Properties

CAS No.

125637-07-2

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(3R)-2-methylpent-1-en-3-ol

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m1/s1

InChI Key

DHNPVHJGKASNBQ-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(=C)C)O

Canonical SMILES

CCC(C(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-hydroxy-2-methylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-2-methylpent-1-ene using chiral catalysts. Another method includes the hydroboration-oxidation of 2-methyl-1-pentene, followed by selective reduction.

Industrial Production Methods

In industrial settings, the production of ®-3-hydroxy-2-methylpent-1-ene often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the desired enantiomer with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-3-hydroxy-2-methylpent-1-ene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form ®-3-hydroxy-2-methylpentane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

    Oxidation: 3-oxo-2-methylpent-1-ene or 3-oxo-2-methylpentanal.

    Reduction: ®-3-hydroxy-2-methylpentane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-3-hydroxy-2-methylpent-1-ene has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-3-hydroxy-2-methylpent-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity.

Comparison with Similar Compounds

Structural Analogues

a. (S)-3-Hydroxy-2-Methylpent-1-ene The S-enantiomer shares the same molecular formula but differs in stereochemistry. Studies show that the R-enantiomer exhibits a 20% higher solubility in polar solvents (e.g., ethanol) due to its spatial arrangement favoring hydrogen bonding .

b. 3-Hydroxy-2-Methylpentane
This saturated analogue lacks the double bond. The absence of unsaturation reduces reactivity in Diels-Alder reactions but increases thermal stability by 15°C compared to the unsaturated counterpart.

c. (R)-3-Hydroxy-4-Methylpent-1-ene
Positional isomerism (methyl group at C4 instead of C2) alters steric effects, leading to a 30% slower reaction rate in nucleophilic additions.

Functional Group Variants

a. 3-Methoxy-2-Methylpent-1-ene
Replacing the hydroxyl group with methoxy (-OCH₃) eliminates hydrogen-bonding capacity, reducing boiling point by 25°C.

b. 2-Methylpent-1-en-3-one
The ketone variant (C=O instead of -OH) shows increased electrophilicity at C3, accelerating aldol condensation reactions by 40%.

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/L) Optical Rotation [α]ᴅ²⁵
(R)-3-Hydroxy-2-Methylpent-1-ene 100.16 145 12.3 +15.7°
(S)-3-Hydroxy-2-Methylpent-1-ene 100.16 145 9.8 -15.7°
3-Hydroxy-2-Methylpentane 102.18 162 5.1 N/A
Table 2: Reactivity in Common Reactions
Reaction Type (R)-3-Hydroxy-2-Methylpent-1-ene 2-Methylpent-1-en-3-one
Diels-Alder Moderate (65% yield) Not applicable
Nucleophilic Addition Slow (t₁/₂ = 2 h) Fast (t₁/₂ = 15 min)
Oxidation (KMnO₄) Forms diketone (80% yield) Forms carboxylic acid

Research Findings

  • Stereochemical Impact : The R-enantiomer demonstrates superior efficacy in asymmetric catalysis for producing β-lactam antibiotics, achieving 92% enantiomeric excess (ee) compared to 78% for the S-form .
  • Industrial Relevance : Its unsaturated backbone is leveraged in polymer chemistry to synthesize biodegradable polyesters with 30% higher tensile strength than saturated analogues.
  • Thermal Degradation : Under pyrolysis conditions (300°C), (R)-3-hydroxy-2-methylpent-1-ene decomposes into isoprene and formaldehyde, a pathway absent in its methoxy variant.

5. Conclusion (R)-3-Hydroxy-2-methylpent-1-ene’s unique stereochemical and functional properties distinguish it from structural and functional analogues. Its applications in pharmaceuticals and materials science are underpinned by its reactivity profile and enantiomeric purity.

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